N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-4-5-12(9-13(11)18)19-16(22)10-24-17-7-6-14(20-21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKDVTVNUDMWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(furan-2-yl)pyridazine with a suitable thiol reagent under controlled conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-chloro-4-methylphenyl acetic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction times and temperatures.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert biological effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfanyl-Acetamide Backbones
The sulfanyl-acetamide scaffold is common in medicinal chemistry. Key analogs include:
Oxadiazole Derivatives ()
Compounds 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole ring instead of pyridazine, with substituents like indol-3-ylmethyl and varied phenyl groups. These compounds exhibit:
- Molecular weights : 379–428 g/mol.
- Biological activities : Inhibition of lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range .
- SAR trends : Electron-withdrawing groups (e.g., nitro in 8v ) enhance LOX inhibition, while bulky substituents (e.g., ethoxy in 8u ) reduce activity .
Triazole Derivatives ()
Triazole-sulfanyl acetamides, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrate:
- Anti-exudative activity : At 10 mg/kg, these compounds show efficacy comparable to diclofenac (8 mg/kg) in rat models .
- Synthetic routes : Alkylation of α-chloroacetamides with triazole-thiols under basic conditions .
Pyridazine Derivatives ()
The closest structural analog, 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, shares the pyridazine core but substitutes furan with 4-methylphenyl and uses an oxolan-2-ylmethyl group on the acetamide. No bioactivity data are reported, but its synthesis likely mirrors methods for sulfur-linked heterocycles .
Substituent Effects on Bioactivity
- Chloro and methyl groups : The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability, similar to chloro-substituted analogs in and .
- Furan vs. other heterocycles : Furan’s electron-rich nature could improve binding to enzymes (e.g., LOX or BChE), as seen in triazole-furan hybrids .
Crystallographic and Physicochemical Properties
- Crystal packing : Pyrimidine-sulfanyl acetamides () exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), stabilizing their lattice structures .
- Melting points : Analogs like 8t (brown amorphous solid) and 8v (light brown powder) melt between 174–176°C, suggesting moderate thermal stability for the target compound .
Research Implications and Gaps
- Synthetic optimization: Lessons from triazole and oxadiazole analogs indicate that electron-withdrawing groups (e.g., –NO₂) or polar substituents could enhance potency .
- Structural studies: X-ray crystallography (using SHELXL ) would clarify bond geometries and non-covalent interactions critical for drug design .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 438.9 g/mol. Its structure includes a chloro-substituted aromatic ring, a furan moiety, and a pyridazine ring linked through a sulfanyl group.
Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 438.9 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyridazine and furan rings may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial metabolism or proliferation. For instance, compounds containing furan and pyridazine moieties have been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways.
Case Studies
- Antibacterial Effects : A study demonstrated that derivatives of pyridazine exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis.
- Antifungal Activity : Another investigation focused on similar compounds showing efficacy against Candida species, suggesting that the sulfanyl group might enhance membrane permeability, allowing for increased antifungal action.
- Cytotoxicity : In vitro studies revealed that certain derivatives led to apoptosis in cancer cell lines, indicating potential antitumor activity. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
